1,5-Diazafluorene

Vue d'ensemble

Description

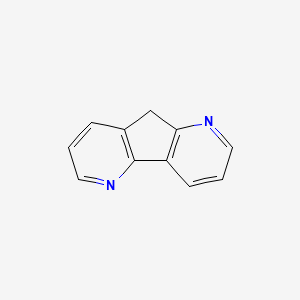

1,5-Diazafluorene is a heterocyclic compound that features a fluorene core with two nitrogen atoms replacing carbon atoms at positions 1 and 5. This compound is known for its unique structural properties, which make it an ideal candidate for various applications in coordination chemistry, catalysis, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Diazafluorene can be synthesized through several methods. One common approach involves the oxidative ring contraction of 1,10-phenanthroline using permanganate in basic aqueous media to yield 4,5-diazafluoren-9-one. This intermediate is then subjected to a Wolff-Kishner reduction with hydrazine monohydrate at high temperature to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale adaptation of laboratory procedures, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Analyse Des Réactions Chimiques

Coordination Chemistry with Transition Metals

4,5-Diazafluorene derivatives act as versatile N-donor ligands, forming stable complexes with Ag(I), Pt(II), Pd(II), Rh(I), and Cu(II):

Table 1: Representative Metal Complexes and Stability

Reactivity in Catalysis

-

Pd-Catalyzed Oxidations : DAF-ligated Pd(II) complexes catalyze aerobic oxidations. Reaction dynamics involve equilibria between monomeric (κ²-DAF) and dimeric (μ:κ¹:κ¹-DAF) species, with ligand fluxionality enhancing catalytic turnover .

-

Hydrogen Activation : Rh(I) complexes like [Rh(DAF)(COD)] activate H₂, forming Rh(III) dihydrides ([Rh(DAF)(PPh₃)₂(H)₂]) .

Stability and Solvolysis Behavior

-

Pt(II) Complexes : [Pt(C₆F₅)₂(DAF)] undergoes solvolysis in DMSO/H₂O, forming mixed-ligand species (e.g., [Pt(C₆F₅)₂(DMSO)₂]) and free DAF over time .

-

Hydration Equilibria : Ligands like 1 and their Ag/Pt complexes exist in equilibrium with hydrated forms in aqueous media, confirmed by ¹H-NMR .

Comparative Reactivity Notes

-

Electron-Deficient vs. Electron-Rich Ligands : DAF’s electron-deficient nature facilitates unique coordination modes (e.g., μ-bridging) compared to electron-rich analogs like 9,9-dimethyl-4,5-diazafluorene (Me₂DAF) .

-

Chirality Effects : Racemic mixtures (e.g., 2 , 2Pt ) show comparable cytotoxicity to enantiopure forms, suggesting minimal stereochemical impact on bioactivity .

Applications De Recherche Scientifique

1,5-Diazafluorene has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,5-diazafluorene largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the diazafluorene ring can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization .

Comparaison Avec Des Composés Similaires

1,5-Diazafluorene can be compared with other similar compounds such as:

4,5-Diazafluoren-9-one: An oxidized form of this compound, used in similar applications but with different reactivity due to the presence of a carbonyl group.

2,2’-Bipyridine: A related compound with two pyridine rings, commonly used as a ligand in coordination chemistry.

1,10-Phenanthroline: Another nitrogen-containing heterocycle, often used in metal complexation and catalysis.

The uniqueness of this compound lies in its structural flexibility and ability to form a variety of coordination complexes, making it a versatile tool in both fundamental and applied research .

Activité Biologique

1,5-Diazafluorene is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, interaction with DNA, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its fused ring system that includes nitrogen atoms. The unique structure contributes to its electronic properties, making it a versatile ligand in coordination chemistry. Its derivatives have been shown to exhibit various biological activities, including antimicrobial and antitumoral effects.

Cytotoxicity

Recent studies have demonstrated that this compound and its metal complexes exhibit notable cytotoxicity against several cancer cell lines. For instance, a study reported the synthesis of silver(I) and platinum(II) complexes with 4,5-diazafluorene derivatives, which showed enhanced activity against lung carcinoma (A-549) cells compared to cisplatin. The IC50 values for these complexes were significantly lower than those for cisplatin, indicating a higher potency.

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| 1Ag | 0.67 ± 0.30 | >50 |

| 1Pt | 0.94 ± 0.71 | >50 |

| Cisplatin | 40-80 | - |

The selectivity index (SI) was calculated to assess the safety of these compounds relative to their cytotoxicity against normal cells (MRC-5). Compounds with an SI greater than 50 indicate a favorable therapeutic window .

DNA Interaction

The interaction of this compound with DNA has been extensively studied due to its implications in anticancer therapy. Research indicates that diazafluorene derivatives can bind to DNA through groove binding mechanisms rather than intercalation. This mode of binding affects the DNA conformation and can lead to inhibition of replication and transcription processes.

A study using viscosity measurements and circular dichroism (CD) confirmed that chromium(III) complexes of 4,5-diazafluoren-9-one exhibited groove binding to DNA. The binding constant for these complexes was calculated to be , which is lower than that for traditional intercalators like Ethidium bromide (), indicating a different interaction profile .

Antitumoral Activity

In a comparative study of various diazafluorene derivatives, the cytotoxic effects were evaluated against multiple cancer cell lines. The results indicated that certain derivatives exhibited higher toxicity levels than conventional chemotherapeutics like cisplatin. Notably, the silver(I) complex with diazafluorene showed an IC50 value of , underscoring its potential as a candidate for further development in cancer treatment .

Antimicrobial Properties

Beyond antitumoral activity, diazafluorene compounds have also demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Propriétés

IUPAC Name |

3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-3-8-7-10-9(4-2-5-12-10)11(8)13-6-1/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWFNGCAKYJFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1N=CC=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.